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molecular formula C11H12INO4 B047569 Diethyl 4-iodopyridine-2,6-dicarboxylate CAS No. 120491-90-9

Diethyl 4-iodopyridine-2,6-dicarboxylate

Cat. No. B047569
M. Wt: 349.12 g/mol
InChI Key: OPCIHVVDMSLUOK-UHFFFAOYSA-N
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Patent
US08221719B2

Procedure details

A mixture of diethyl 4-bromopyridine-2,6-dicarboxylate (8.36 g, 27.7 mmol), 57% (w/w) aqueous hydriodic acid (31.05 g, 138.4 mmol) and EtOH (67 mL) was stirred at 50° C. for 1 h and neutralized with saturated NaHCO3 solution. The product was extracted from the aqueous phase with CH2Cl2 (2×300 mL). The combined organic fractions were dried with Na2SO4 and evaporated to dryness. Yield was 5.24 g (54%). ESI-TOF-MS [M+H]+: calc. for C11H13INO4+ 349.99. found 349.99.
Quantity
8.36 g
Type
reactant
Reaction Step One
Quantity
31.05 g
Type
reactant
Reaction Step One
Name
Quantity
67 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:5]=[C:4]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:3]=1.[IH:18].C([O-])(O)=O.[Na+]>CCO>[I:18][C:2]1[CH:7]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:5]=[C:4]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.36 g
Type
reactant
Smiles
BrC1=CC(=NC(=C1)C(=O)OCC)C(=O)OCC
Name
Quantity
31.05 g
Type
reactant
Smiles
I
Name
Quantity
67 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted from the aqueous phase with CH2Cl2 (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
Smiles
IC1=CC(=NC(=C1)C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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